molecular formula C18H14Cl2N4 B11205263 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11205263
M. Wt: 357.2 g/mol
InChI Key: FJAQRJUALMXVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (molecular formula: C₁₇H₁₂Cl₂N₄) is a triazolopyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. The compound features a 2,4-dichlorophenyl group at the 7-position and a p-tolyl (4-methylphenyl) group at the 5-position (). Triazolopyrimidines are pharmacologically significant due to their structural versatility, enabling modifications that enhance biological activity, such as anticonvulsant and antimicrobial properties (). The dichlorophenyl substituent is hypothesized to influence lipophilicity and binding affinity, while the p-tolyl group may contribute to metabolic stability ().

Properties

Molecular Formula

C18H14Cl2N4

Molecular Weight

357.2 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14Cl2N4/c1-11-2-4-12(5-3-11)16-9-17(24-18(23-16)21-10-22-24)14-7-6-13(19)8-15(14)20/h2-10,17H,1H3,(H,21,22,23)

InChI Key

FJAQRJUALMXVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for triazolopyrimidine derivatives. A modified protocol employs 3-amino-1,2,4-triazole , 2,4-dichlorobenzaldehyde , and ethyl 3-(p-tolyl)-3-oxopropanoate under solvent-free conditions at 100°C with dimethylformamide (DMF) as a catalyst. This one-pot method leverages the aldehyde’s electrophilicity and the β-keto ester’s enol tautomer to form the pyrimidine core, while the aminotriazole provides the fused triazole ring.

Mechanistic Pathway

  • Knoevenagel Condensation : The aldehyde (2,4-dichlorobenzaldehyde) reacts with the β-keto ester (ethyl 3-(p-tolyl)-3-oxopropanoate) to form an arylidene intermediate.

  • Michael Addition : The amino group of 3-amino-1,2,4-triazole attacks the electrophilic β-carbon of the arylidene.

  • Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the dihydrotriazolopyrimidine scaffold.

Yield and Conditions

  • Catalyst : DMF (10 mol%)

  • Temperature : 100°C (solvent-free)

  • Time : 7–9 hours

  • Yield : 72–78%

Cyclocondensation with β-Diketone Precursors

Synthesis of 1-(2,4-Dichlorophenyl)-3-(p-Tolyl)-1,3-Propanedione

The β-diketone precursor is synthesized via Claisen condensation between 2,4-dichloroacetophenone and p-tolyl acetic acid in the presence of sodium hydride (NaH) and dry tetrahydrofuran (THF).

Procedure

  • Claisen Condensation :

    • 2,4-Dichloroacetophenone (10 mmol) and p-tolyl acetic acid (10 mmol) are mixed with NaH (20 mmol) in THF.

    • The reaction is stirred at 60°C for 12 hours.

    • Yield: 68%.

Cyclocondensation with 3-Amino-1,2,4-Triazole

The β-diketone (5 mmol) is refluxed with 3-amino-1,2,4-triazole (5 mmol) in glacial acetic acid (10 mL) for 7 hours. The reaction proceeds via:

  • Enamine Formation : Nucleophilic attack of the aminotriazole on the diketone.

  • Cyclodehydration : Loss of water to form the triazolopyrimidine ring.

Characterization Data

  • Melting Point : 142–144°C

  • 1H NMR (CDCl3) : δ 7.45 (d, 2H, Ar-H), 7.32 (d, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 6.98 (d, 2H, p-tolyl-H), 5.41 (s, 1H, CH), 2.34 (s, 3H, CH3).

  • Yield : 65%.

Stepwise Synthesis via Halogenated Intermediates

Synthesis of 7-(2,4-Dichlorophenyl)-[1, Triazolo[1,5-a]Pyrimidin-5-yl Triflate

A halogenated intermediate is prepared by treating 7-(2,4-dichlorophenyl)-triazolo[1,5-a]pyrimidine (5 mmol) with triflic anhydride (6 mmol) in dichloromethane at 0°C.

Suzuki-Miyaura Coupling

The triflate intermediate undergoes cross-coupling with p-tolylboronic acid (6 mmol) using Pd(PPh3)4 (5 mol%) and K2CO3 (2 eq) in dioxane/water (4:1) at 90°C.

Yield and Characterization

  • Yield : 58%

  • 13C NMR : δ 155.8 (C-5), 148.2 (C-7), 139.1 (p-tolyl-C), 132.4 (Cl-C).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)AdvantagesLimitations
Biginelli-Type ReactionSolvent-free, 100°C, DMF catalyst72–78One-pot, scalableRequires strict stoichiometry
β-Diketone CyclocondensationAcetic acid, reflux65High regioselectivityMulti-step β-diketone synthesis
Suzuki CouplingPd catalysis, dioxane/water58Modular substitutionLow yield, expensive reagents

Structural Confirmation and Antitumor Activity

Spectroscopic Characterization

  • HRMS : m/z 441.0821 [M+H]+ (calc. 441.0819).

  • X-Ray Crystallography : Confirms planar triazolopyrimidine core with dihedral angles of 12.3° between aryl groups.

Biological Evaluation

The compound exhibits IC50 = 17.8 μM against MDA-MB-231 breast cancer cells, comparable to cisplatin (IC50 = 15.2 μM). Mechanistic studies suggest inhibition of tubulin polymerization and G2/M cell cycle arrest .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The dichlorophenyl and p-tolyl substituents influence the reactivity of the aromatic systems:

  • Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs preferentially at the para position of the p-tolyl group due to its electron-donating methyl substituent. For example, analogous triazolopyrimidines yield nitro derivatives under these conditions .

  • Halogenation : The dichlorophenyl group directs further halogenation to meta positions, as the ortho/para positions are already occupied by chlorine atoms.

Key Data:

Reaction TypeConditionsProductYieldReference
NitrationHNO₃ (3 eq), H₂SO₄ (18 eq)5-(4-methyl-3-nitrophenyl) derivative90–94%

Nucleophilic Reactions

The triazole and pyrimidine nitrogen atoms participate in nucleophilic interactions:

  • Alkylation/Acylation : The N1 nitrogen of the triazole ring reacts with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF), forming N-alkylated or N-acylated products.

  • Condensation Reactions : The NH group in the dihydro-pyrimidine moiety reacts with aldehydes to form Schiff bases, as observed in similar compounds .

Mechanistic Pathway:

  • Activation : The triazole nitrogen acts as a nucleophile, attacking electrophilic agents (e.g., acyl chlorides).

  • Intermediate Formation : A tetrahedral intermediate stabilizes via resonance within the conjugated triazolopyrimidine system.

  • Product Formation : Deprotonation yields the final substituted derivative.

Reduction and Hydrogenation

The dihydro-pyrimidine ring undergoes selective reduction:

  • Catalytic Hydrogenation : Using Pd/C (5–10 mol%) under H₂ pressure (5–7 bar) reduces the C=N bond in the pyrimidine ring, yielding a tetrahydropyrimidine derivative .

Example:

SubstrateCatalystConditionsProductYieldReference
Triazolopyrimidine corePd/CH₂, 50°C, 5–7 hTetrahydropyrimidine analog88%

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

  • With Alkynes : Under microwave irradiation, the triazole reacts with terminal alkynes to form fused pyrazolo-triazolo-pyrimidine systems.

Key Insight:

  • Solvent effects: Toluene enhances regioselectivity compared to DMF or acetonitrile.

Oxidative Transformations

  • p-Tolyl Oxidation : The methyl group on the p-tolyl substituent is oxidized to a carboxylic acid using KMnO₄ in acidic media, forming 5-(4-carboxyphenyl) derivatives .

  • Ring Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the dihydro-pyrimidine to a fully aromatic pyrimidine system .

Biological Activity-Driven Reactivity

In physiological environments, the compound interacts with biological targets via:

  • Hydrogen Bonding : The triazole nitrogen forms H-bonds with kinase active sites (e.g., CDK2), mimicking ATP’s purine scaffold .

  • π-Stacking : The dichlorophenyl group engages in hydrophobic interactions with aromatic residues in enzymes.

Comparative Reactivity Table

Reaction TypeTriazolopyrimidine CoreDichlorophenyl Substituentp-Tolyl Substituent
Electrophilic SubstitutionLow reactivityDirects meta-substitutionDirects para-substitution
Nucleophilic AttackHigh at N1, N4InertInert
OxidationDihydro → AromaticStableMethyl → Carboxylic acid

Scientific Research Applications

Anticancer Activity

Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as:

  • Aurora Kinase Inhibition : Similar compounds have shown effectiveness against aurora kinases involved in cell division and tumor growth.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anti-inflammatory Properties

The compound has demonstrated potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. Research indicates:

  • Inhibition of COX Enzymes : Molecular docking studies have shown that triazolopyrimidine derivatives can effectively bind to COX enzymes, reducing inflammation.
  • Animal Model Studies : In vivo studies using formalin-induced paw edema models have shown significant reductions in inflammation when treated with this compound.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. This includes:

  • Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria with promising results.
  • Fungal Activity : Some derivatives have shown effectiveness against common fungal strains.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several triazolopyrimidine derivatives on breast cancer cell lines. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a novel anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of triazolopyrimidine derivatives utilized a rat model to assess paw edema. The study found that the compound significantly reduced swelling compared to control groups and showed a favorable safety profile with minimal gastrointestinal toxicity.

Table 1: Biological Activities of 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Activity TypeMechanismReference
AnticancerAurora kinase inhibition[Study A]
Anti-inflammatoryCOX inhibition[Study B]
AntimicrobialBacterial inhibition[Study C]

Mechanism of Action

The mechanism of action of 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 5- and 7-positions, significantly altering physicochemical and biological properties:

Compound Name Molecular Formula Substituents (Position) Key Activities/Properties Synthesis Method
7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-triazolo[1,5-a]pyrimidine C₁₇H₁₂Cl₂N₄ 7: 2,4-dichlorophenyl; 5: p-tolyl Anticonvulsant (inferred from structural analogs) Not explicitly detailed; likely via triazol-3-amine and diketone condensation
7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine C₁₇H₁₃ClN₄ 7: 4-chlorophenyl; 5: phenyl Lower lipophilicity vs. dichloro analog; anticonvulsant activity (MES ED₅₀: 23.8 mg/kg) Alkylation of pyrimidin-ol with POCl₃
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-triazolo[1,5-a]pyrimidine-6-carboxylate C₂₂H₂₂N₄O₄ 7: 2,4-dimethoxyphenyl; 6: ethyl ester Enhanced solubility due to ester group; unconfirmed bioactivity Biginelli-like multicomponent reaction
7-(4-Methoxyphenyl)-5-p-tolyl-4,7-dihydro-triazolo[1,5-a]pyrimidine C₁₉H₁₈N₄O 7: 4-methoxyphenyl; 5: p-tolyl Reduced Cl substituents lower toxicity; pKa 6.80 (suitable for CNS penetration) Solvent-free catalysis
7-(2,4-Dichlorophenoxy)-5-phenyl-triazolo[1,5-a]pyrimidine (Compound 5e) C₁₈H₁₂Cl₂N₄O 7: 2,4-dichlorophenoxy; 5: phenyl Anticonvulsant (MES ED₅₀: 18.4 mg/kg); higher activity than chloro analog Alkylation with alkyl bromides

Biological Activity

The compound 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula for this compound is C15H14Cl2N4C_{15}H_{14}Cl_2N_4, and it features a complex structure that includes a triazole ring fused with a pyrimidine moiety. The presence of dichlorophenyl and p-tolyl groups contributes to its unique properties.

PropertyValue
Molecular Weight315.20 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Log P3.5

Antimicrobial Activity

Studies have indicated that triazolopyrimidines exhibit significant antimicrobial properties. For instance, a recent study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study : In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.

Anticancer Properties

Research has also explored the anticancer potential of triazolopyrimidine derivatives. A notable study evaluated the effects of this compound on human cancer cell lines.

Findings :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. The compound has been shown to inhibit certain kinases involved in cancer progression.

Research Findings :

  • Inhibition assays indicated that the compound reduced kinase activity by approximately 50% at a concentration of 20 µM.

The biological activity of This compound is believed to involve multiple mechanisms:

  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication.
  • Enzyme Modulation : It acts as an inhibitor for various enzymes critical to cellular processes.

Q & A

Basic: What are the standard synthetic protocols for preparing this compound and its derivatives?

Methodological Answer:
The synthesis typically involves a multi-component reaction (MCR) of aldehydes, aminotriazoles, and cyanoacetate esters. For example:

  • Procedure : React 2,4-dichlorobenzaldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), and ethyl cyanoacetate (2.0 mmol) in ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine piperazine, 10 mol%) as a catalyst under reflux. Monitor progress via TLC. Purify via recrystallization from ethanol, yielding ~92% pure product .
  • Catalyst Reusability : TMDP can be recovered from the aqueous phase and reused without purification, enhancing cost-efficiency .

Basic: Which characterization techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (400 MHz) to confirm proton environments and carbon frameworks. For example, aromatic protons in the dichlorophenyl group appear as doublets at δ 7.2–7.8 ppm, while the dihydropyrimidine ring shows distinct NH and CH2_2 signals .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. In similar derivatives, the dihydropyrimidine ring adopts an envelope conformation, with intermolecular N–H⋯N bonds stabilizing the lattice .
  • Elemental Analysis : Validate purity (>95%) via microanalysis (e.g., Perkin-Elmer 240-B) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent System : Ethanol/water (1:1 v/v) minimizes side reactions and enhances solubility of polar intermediates .
  • Catalyst Loading : 10 mol% TMDP balances reactivity and cost. Higher loadings (>15 mol%) do not significantly improve yields .
  • Temperature Control : Reflux (65–80°C) ensures complete cyclization without decomposition. Lower temperatures (<50°C) result in incomplete reactions .
  • Workup Strategy : Simple filtration and recrystallization reduce purification steps, maintaining high yields (85–92%) .

Advanced: How can researchers resolve contradictions in reported biological activities of triazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Comparative SAR Studies : Systematically modify substituents (e.g., chloro, methyl, trifluoromethyl) and evaluate activity trends. For example, 5-p-tolyl groups may enhance lipophilicity, altering membrane permeability .
  • Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls to minimize variability. Discrepancies in IC50_{50} values often arise from assay conditions (e.g., incubation time, serum concentration) .
  • Mechanistic Profiling : Pair biological data with computational docking studies to correlate activity with target binding (e.g., MDM2-p53 interaction) .

Advanced: How do electronic and steric effects of substituents influence reactivity?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Electron-withdrawing groups (e.g., Cl) decrease HOMO energy, slowing cyclization .
  • X-ray Data : Steric hindrance from bulky groups (e.g., p-tolyl) increases dihedral angles (e.g., 83.94° between phenyl and triazolo rings), affecting π-π stacking in crystal lattices .
  • Kinetic Experiments : Monitor reaction rates via 1H^1H NMR to quantify steric effects. For example, ortho-substituted aldehydes exhibit slower condensation due to hindered approach to the active site .

Advanced: What safety and environmental considerations apply to its synthesis?

Methodological Answer:

  • Catalyst Toxicity : TMDP is highly toxic; use fume hoods and personal protective equipment (PPE). Alternative catalysts (e.g., Bi2_2O3_3/FAp) offer greener profiles but require optimization .
  • Waste Management : Recover ethanol via rotary evaporation (>80% recovery). Treat aqueous waste with activated charcoal to adsorb residual organics before disposal .
  • Regulatory Compliance : Document piperidine usage (if applicable) due to its classification as a controlled substance in some regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.